![molecular formula C22H26N4O3 B4836340 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4836340.png)
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Overview
Description
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrido[4,3-d]pyrimidinone core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrido[4,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a suitable catalyst.
Attachment of the piperidin-1-yl group: This can be done through nucleophilic substitution reactions, where piperidine is reacted with an appropriate leaving group on the pyrido[4,3-d]pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrido[4,3-d]pyrimidinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrido[4,3-d]pyrimidinone core with a 3,4-dimethoxyphenyl group and a piperidin-1-yl substituent sets it apart from other similar compounds.
Biological Activity
The compound 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structural properties that contribute to its pharmacological effects.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C20H25N3O3
- Molecular Weight : 341.44 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant anti-cancer properties, particularly through its interaction with various biological targets. The following sections summarize key findings from studies evaluating its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an EGFR (Epidermal Growth Factor Receptor) inhibitor. The following table summarizes the results of cell viability assays conducted on different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A-549 | 16.2 | Induces apoptosis via caspase activation |
PC-3 | 7.23 | Arrests cell cycle at pre-G1 phase |
HCT-116 | 20.5 | Inhibits cell proliferation |
MCF-7 | 15.0 | Induces significant apoptotic effects |
Case Study: EGFR Inhibition
One notable study investigated the inhibitory effects of the compound on both wild-type and mutant forms of EGFR. The compound demonstrated an IC50 value of 0.099 µM for wild-type EGFR and 0.123 µM for the mutant T790M variant, showcasing its potential in targeting resistant cancer forms .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound significantly increases levels of caspase-3 in treated cells, indicating a strong pro-apoptotic effect.
- Cell Cycle Arrest : It effectively halts the progression of cancer cells at the pre-G1 phase, preventing further proliferation.
- Enzyme Inhibition : The compound acts as a selective inhibitor for EGFR, which is crucial in many cancers' growth and survival pathways.
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-19-7-6-16(14-20(19)29-2)8-12-25-13-9-18-17(21(25)27)15-23-22(24-18)26-10-4-3-5-11-26/h6-7,9,13-15H,3-5,8,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDDMUATNHPNFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=CC3=NC(=NC=C3C2=O)N4CCCCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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